![molecular formula C8H15ClN2O B13085753 N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride](/img/structure/B13085753.png)
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride is a chemical compound that features a carbamoyl chloride functional group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride typically involves the reaction of N-methylpyrrolidine with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
Starting Material: N-methylpyrrolidine
Reagent: Phosgene (COCl₂)
Solvent: Anhydrous conditions, often using a solvent like dichloromethane
Temperature: Low temperatures to control the reaction rate and minimize side reactions
The reaction proceeds with the formation of the carbamoyl chloride group, yielding this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to handle the toxic reagents safely and efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water or aqueous base, the carbamoyl chloride group can hydrolyze to form the corresponding carbamic acid, which can further decompose to release carbon dioxide and the amine.
Reduction: The compound can be reduced to form the corresponding amine, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Base catalysts like triethylamine for substitution reactions
Reducing Agents: Lithium aluminum hydride for reduction reactions
Major Products
Ureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Thiocarbamates: Formed by reaction with thiols
Amines: Formed by reduction
Aplicaciones Científicas De Investigación
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the design of new drugs, particularly those targeting the central nervous system.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in organic synthesis and medicinal chemistry to create compounds with desired biological activities.
Comparación Con Compuestos Similares
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride can be compared with other carbamoyl chlorides and pyrrolidine derivatives:
N-methylcarbamoyl chloride: Similar reactivity but lacks the pyrrolidine ring, making it less versatile in certain synthetic applications.
N-methylpyrrolidine: Lacks the carbamoyl chloride group, limiting its reactivity in forming derivatives.
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate: A derivative formed by the reaction of the carbamoyl chloride with an alcohol, showcasing the versatility of the parent compound.
Conclusion
This compound is a valuable compound in organic synthesis and medicinal chemistry due to its reactivity and versatility. Its ability to undergo various chemical reactions and form diverse derivatives makes it a useful building block in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H15ClN2O |
|---|---|
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C8H15ClN2O/c1-10-4-3-7(5-10)6-11(2)8(9)12/h7H,3-6H2,1-2H3 |
Clave InChI |
UMZPQCBWLBBLHE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)CN(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


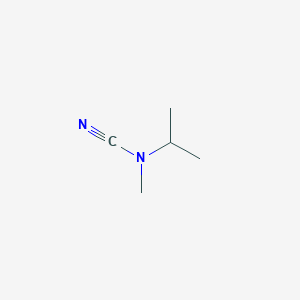
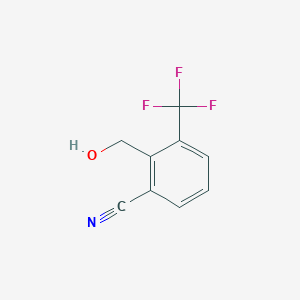
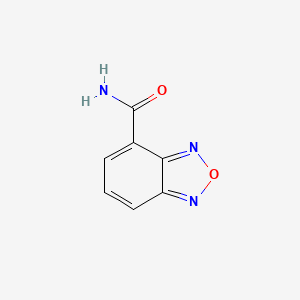
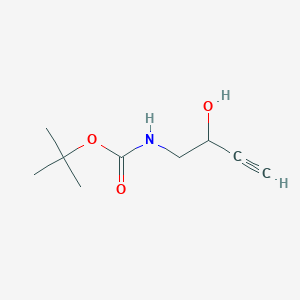
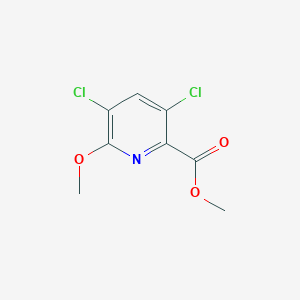


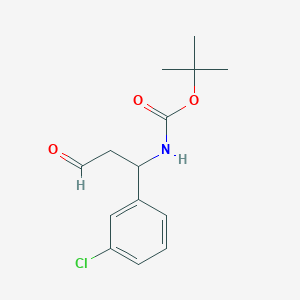


![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13085764.png)
![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13085770.png)


